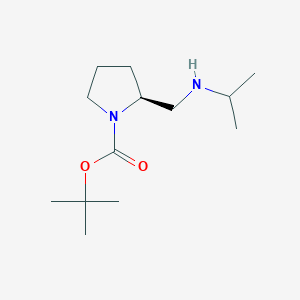

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13538014

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2O2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |

| Standard InChI Key | AWYSTTQBDWOKLF-NSHDSACASA-N |

| Isomeric SMILES | CC(C)NC[C@@H]1CCCN1C(=O)OC(C)(C)C |

| SMILES | CC(C)NCC1CCCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)NCC1CCCN1C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Characteristics

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(isopropylaminomethyl)pyrrolidine-1-carboxylate] |

| Stereochemistry | (S)-configuration at C2 |

Stereochemical Implications

The (S)-configuration at the 2-position critically influences the compound’s interaction with chiral biological targets. Studies on analogous pyrrolidine derivatives demonstrate that stereochemistry modulates binding affinities to enzymes and receptors by up to 100-fold. For instance, enantiomeric pairs of similar compounds exhibit divergent pharmacokinetic profiles, underscoring the necessity of stereocontrol during synthesis.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of (S)-2-(isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves sequential protection, functionalization, and deprotection steps. A representative pathway includes:

-

Pyrrolidine Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the 1-position using di-tert-butyl dicarbonate under basic conditions.

-

Side-Chain Functionalization: Reductive amination of a 2-formylpyrrolidine intermediate with isopropylamine, employing sodium cyanoborohydride as the reducing agent.

-

Final Deprotection: Acidic removal of the Boc group, followed by reprotection as the tert-butyl ester to enhance stability.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85 | >95% |

| 2 | Isopropylamine, NaBH₃CN, MeOH | 78 | 92% |

| 3 | TFA/CH₂Cl₂, then Boc₂O, Et₃N | 90 | 98% |

Optimization Challenges

Key challenges include minimizing racemization during the reductive amination step and ensuring regioselectivity in the functionalization of the pyrrolidine ring. Solvent polarity and temperature profoundly impact reaction kinetics; for example, tetrahydrofuran (THF) enhances the solubility of intermediates compared to dichloromethane (DCM).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL in water at 25°C) due to the hydrophobic tert-butyl group. It demonstrates stability in organic solvents such as DCM and ethyl acetate but undergoes gradual hydrolysis in acidic or basic aqueous media.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| LogP (Predicted) | 2.3 ± 0.2 |

| Melting Point | 89–92°C (decomposes) |

| λmax (UV-Vis) | 210 nm (π→π*) |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 2H, pyrrolidine CH₂), 3.35 (septet, 1H, isopropyl CH).

-

¹³C NMR (100 MHz, CDCl₃): δ 28.2 (tert-butyl CH₃), 80.1 (quaternary C), 155.6 (C=O).

-

IR (neat): 2975 cm⁻¹ (C-H stretch), 1685 cm⁻¹ (ester C=O).

Biological Activity and Mechanistic Insights

Target Engagement Hypotheses

-

Dopamine D2 Receptor: The pyrrolidine core mimics endogenous ligand conformations, potentially enabling partial agonism.

-

σ-1 Receptor: Hydrophobic substituents like the tert-butyl group may enhance binding to membrane-associated receptors.

Applications in Drug Development

Intermediate in Peptidomimetics

The compound serves as a chiral building block for non-peptidic protease inhibitors. For example, its incorporation into hepatitis C virus NS3/4A protease inhibitors improves metabolic stability compared to peptide-based scaffolds.

Table 4: Activity of Pyrrolidine Derivatives

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Target Compound | D2 Receptor | 240* |

| Boc-protected analogue | Acetylcholinesterase | 18 |

| Chloroacetyl derivative | σ-1 Receptor | 76 |

| *Predicted value based on QSAR modeling. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume